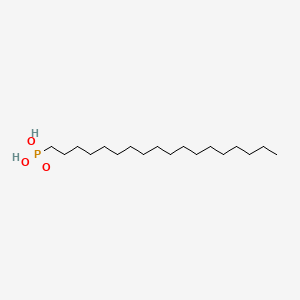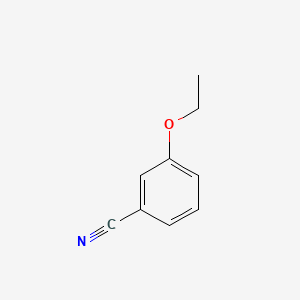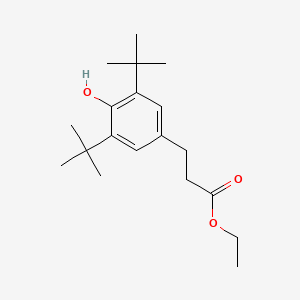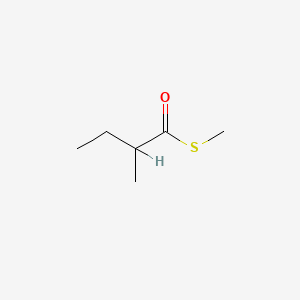
十八烷基膦酸
描述
Octadecylphosphonic acid (ODPA) is a chemical compound used in thermal paper for receipts, adding machines, and tickets . It is also used as a self-assembled monolayer that forms a surfactant which strongly bonds with the surface atoms of different metal oxides .
Synthesis Analysis
The formation of ODPA self-assembled monolayers (SAMs) from 2-propanol solutions on hydroxylated α-Al2O3 (0001) surfaces was studied in situ and in real time at the solid/liquid interface . The study revealed that the quality and the coverage of the final SAM changed substantially with different bulk concentrations of ODPA .Molecular Structure Analysis
The molecular structure of ODPA during its self-assembly on α-Al2O3 (0001) was studied using time-resolved vibrational spectra from sum-frequency generation (SFG) of C–H stretching modes . The spectra revealed contributions from ODPA’s alkyl backbone and the terminal methyl group .Chemical Reactions Analysis
The formation of ODPA self-assembled monolayers (SAMs) from 2-propanol solutions on hydroxylated α-Al2O3 (0001) surfaces was studied . The study found that 2-propanol signatures in SFG spectra decreased during SAM formation due to adsorption of ODPA molecules which trigger desorption of 2-propanol from the α-Al2O3 (0001) surface .Physical And Chemical Properties Analysis
ODPA has a molecular formula of C18H39O3P and an average mass of 334.474 Da . It appears as a white to off-white powder . It is immiscible with water and has a melting point of 95-100 °C .科学研究应用
Anti-Fouling Biomedical Applications
ODPA self-assembled monolayers (SAMs) have shown promising results for deterring bacterial attachment to titanium . This is particularly useful in biomedical applications where titanium is a widely used metal, but is prone to bacterial colonisation due to a lack of anti-fouling and antimicrobial properties .
Demulsification of n-Hexane-in-Water Nanoemulsions
Hydrophobic ODPA-modified Fe3O4 nanoparticles (referred to as Fe3O4@ODPA) were prepared for the demulsification of n-hexane-in-water nanoemulsions . The nanoparticles maintained high demulsification efficiency even after being reused for demulsification 11 times .
Anti-Corrosive Coatings on Cupronickel (CuNi)
ODPA can be used to form anti-corrosive coatings on cupronickel (CuNi) by fabricating a protective film of OPA by the dip coating method .
Preparation of Indium Oxide (In2O3) Nanowire Transistor
ODPA may be used in the preparation of indium oxide (In2O3) nanowire transistor . This can find potential application in the growth of fast switching and low noise nano-electronic devices .
Self-Cleaning and Oil/Water Separation Applications
ODPA forms a superhydrophobic layer on the copper mesh, which can be used for self-cleaning and oil/water separation based applications .
Use in Thermal Paper
ODPA is used in thermal paper for receipts, adding machines, and tickets . It acts as a surfactant, emulsifier, dispersants, and chelating agents .
作用机制
Target of Action
Octadecylphosphonic acid primarily targets the surface atoms of different metal oxides . It forms a self-assembled monolayer that acts as a surfactant, creating a strong bond with these surface atoms .
Mode of Action
The interaction of Octadecylphosphonic acid with its targets involves the formation of a self-assembled monolayer (SAM) on hydroxylated surfaces . This process occurs in situ and in real time at the solid/liquid interface . The adsorption of Octadecylphosphonic acid molecules triggers the desorption of other molecules from the surface, allowing these sites to be occupied by Octadecylphosphonic acid .
Biochemical Pathways
It’s known that octadecylphosphonic acid can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
Its strong bonding with metal oxide surfaces suggests that it may have high stability and persistence in the environment where these materials are present .
Result of Action
The molecular and cellular effects of Octadecylphosphonic acid’s action are primarily observed on the surfaces of metal oxides. It provides hydrophobic properties and covers a higher surface area than the predominantly used silanes . This results in the formation of a protective film, which can be used for anti-corrosive coatings .
Action Environment
The action, efficacy, and stability of Octadecylphosphonic acid are influenced by environmental factors such as the presence of hydroxylated surfaces and the concentration of Octadecylphosphonic acid in the solution . For instance, the quality and coverage of the final self-assembled monolayer formed by Octadecylphosphonic acid can change substantially with different bulk concentrations of the compound .
安全和危害
属性
IUPAC Name |
octadecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKAMVLFVRZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063574 | |
| Record name | Octadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylphosphonic acid | |
CAS RN |
4724-47-4 | |
| Record name | Octadecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDX6MSF5PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)












